

A Technical Guide to the Hygroscopic Nature of Lithium Chloride Hydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium chloride hydrate*

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the hygroscopic and deliquescent properties of lithium chloride (LiCl) and its hydrates. It is intended to serve as a technical resource, summarizing key quantitative data, outlining experimental methodologies for characterization, and visualizing the underlying processes.

Introduction to Lithium Chloride Hygroscopicity

Lithium chloride is an inorganic salt notable for its exceptional hygroscopicity, meaning it readily attracts and holds water molecules from the surrounding atmosphere.^[1] It is one of the most hygroscopic salts known.^[2] This property is so pronounced that LiCl is widely used as a desiccant in applications ranging from air conditioning and industrial drying processes to specialized humidity control in laboratory settings.^{[3][4][5][6][7][8]}

The interaction with water vapor leads to the formation of crystalline hydrates, with mono-, tri-, and pentahydrates being known stable forms.^[9] As the ambient relative humidity (RH) increases, the salt will continue to absorb water until it undergoes a phase transition from a solid to a saturated aqueous solution, a phenomenon known as deliquescence.^{[10][11]} The equilibrium RH of a saturated LiCl solution is approximately 11.3% at 25°C, making it highly effective at maintaining very low humidity levels.^[9] Understanding and quantifying these properties are critical for applications in pharmaceuticals, battery technology, and materials science where moisture control is paramount.^{[6][7][12]}

Quantitative Hygroscopic and Physicochemical Properties

The hygroscopic behavior of lithium chloride is defined by several key parameters, including its deliquescence relative humidity (DRH), solubility, and the water activity of its aqueous solutions.

Table 1: Hygroscopic and Physical Properties of Lithium Chloride

Property	Value	Conditions	Reference(s)
Deliquescence Relative Humidity (DRH)	~11.3% - 12.4%	20-25 °C	[2] [9] [10]
Solubility in Water	83.05 g / 100 mL	20 °C	[9]
Molecular Formula (Anhydrous)	LiCl	-	[9]
Molecular Weight (Anhydrous)	42.39 g/mol	-	[6]
Appearance	White crystalline solid	-	[1] [6]

| Known Hydrate Forms | $\text{LiCl} \cdot \text{H}_2\text{O}$, $\text{LiCl} \cdot 2\text{H}_2\text{O}$, $\text{LiCl} \cdot 3\text{H}_2\text{O}$, $\text{LiCl} \cdot 5\text{H}_2\text{O}$ | Varies with temp. | [\[9\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) |

Table 2: Water Activity of Aqueous Lithium Chloride Solutions at 25°C (298.15 K)

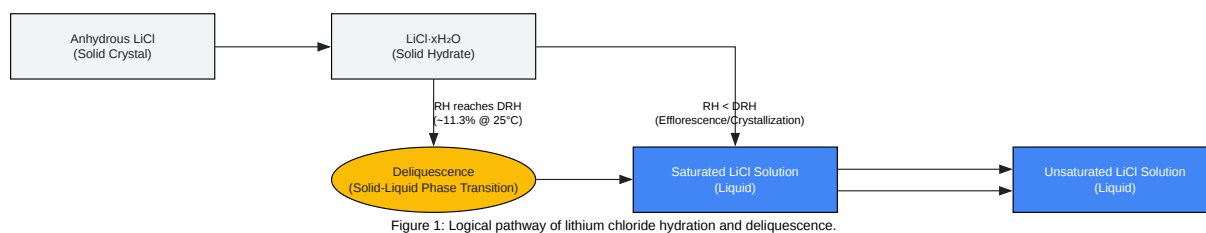
Mass Fraction of LiCl (%)	Molality (mol/kg)	Water Activity (a _w)	Reference(s)
3.70	~0.91	0.9671	[16]
5.14	~1.28	0.9514	[16]
7.20	~1.84	0.9289	[16]
10.0 (approx.)	~2.62	~0.90	[17][18]
20.0 (approx.)	~5.89	~0.70	[17][18]
30.0 (approx.)	~10.09	~0.45	[17][18]
40.0 (approx.)	~15.72	~0.20	[17][18]

| 45.8 (Saturated) | ~19.5 | 0.1130 |[9] |

Mechanism of Hydration and Deliquescence

The hygroscopic nature of LiCl is driven by the strong affinity of the small lithium ion (Li⁺) for water molecules. The process occurs in distinct stages as the ambient relative humidity increases.

- **Surface Adsorption:** At very low RH, water molecules adsorb to the surface of the anhydrous LiCl crystals.
- **Hydrate Formation:** As RH increases, water molecules are incorporated into the crystal lattice, forming stable solid hydrates (e.g., LiCl·H₂O). The specific hydrate formed depends on temperature and water vapor pressure.[10]
- **Deliquescence:** Upon reaching the Deliquescence Relative Humidity (DRH), the solid salt absorbs a significant amount of water, dissolving to form a saturated aqueous solution.[19] For LiCl, this occurs at a very low RH of ~11.3% at 25°C.[9]
- **Hygroscopic Growth:** Above the DRH, the LiCl solution will continue to absorb or desorb water to maintain equilibrium with the ambient RH, becoming progressively more dilute as humidity rises.



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Caption: Figure 1: Logical pathway of lithium chloride hydration and deliquescence.

Experimental Protocols for Hygroscopicity Determination

Characterizing the hygroscopic nature of a substance like **lithium chloride hydrate** involves precise measurement of mass change as a function of relative humidity at a constant temperature.

Dynamic Vapor Sorption (DVS)

DVS is a preferred method for obtaining detailed moisture sorption-desorption isotherms.[20]

Objective: To quantify the amount of water vapor absorbed and desorbed by the sample at various RH levels, revealing the DRH, hysteresis, and hydrate formation.

Methodology:

- Sample Preparation: Accurately weigh 5-15 mg of anhydrous LiCl or a specific hydrate into a DVS sample pan.[21]
- Initial Drying: Heat the sample in situ under a stream of dry nitrogen (0% RH) to establish a stable dry baseline mass. For LiCl·H₂O, dehydration occurs in steps between 99-186°C.[22]

- **Sorption Isotherm:** Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates ($dm/dt \leq 0.002\%/\text{min}$). The mass change is continuously recorded.
- **Desorption Isotherm:** Following the sorption cycle, decrease the RH in the same stepwise manner back to 0% RH to measure water loss and observe any hysteresis.[\[21\]](#)
- **Data Analysis:** Plot the percentage change in mass against RH. The sharp increase in mass indicates the deliquescence point. The formation of stable hydrates may appear as smaller, distinct steps in the isotherm.

Static Gravimetric Method (Desiccator Method)

This classic method uses saturated salt solutions to create environments of known, constant relative humidity.

Objective: To determine the equilibrium moisture content at specific RH points.

Methodology:

- **Chamber Preparation:** Prepare a series of sealed desiccators or environmental chambers. In each, place a saturated solution of a specific salt (with excess solid) to maintain a known RH. For example, a saturated solution of LiCl itself can be used to create an ~11.3% RH environment.[\[9\]](#)
- **Sample Preparation:** Place accurately weighed samples of LiCl in open containers (e.g., watch glasses) within each chamber.
- **Equilibration:** Store the chambers at a constant temperature (e.g., 25°C). Periodically reweigh the samples until a constant mass is achieved, indicating equilibrium. This may take several days or weeks.
- **Calculation:** The hygroscopicity is expressed as the percentage of water absorbed based on the initial dry weight of the sample.

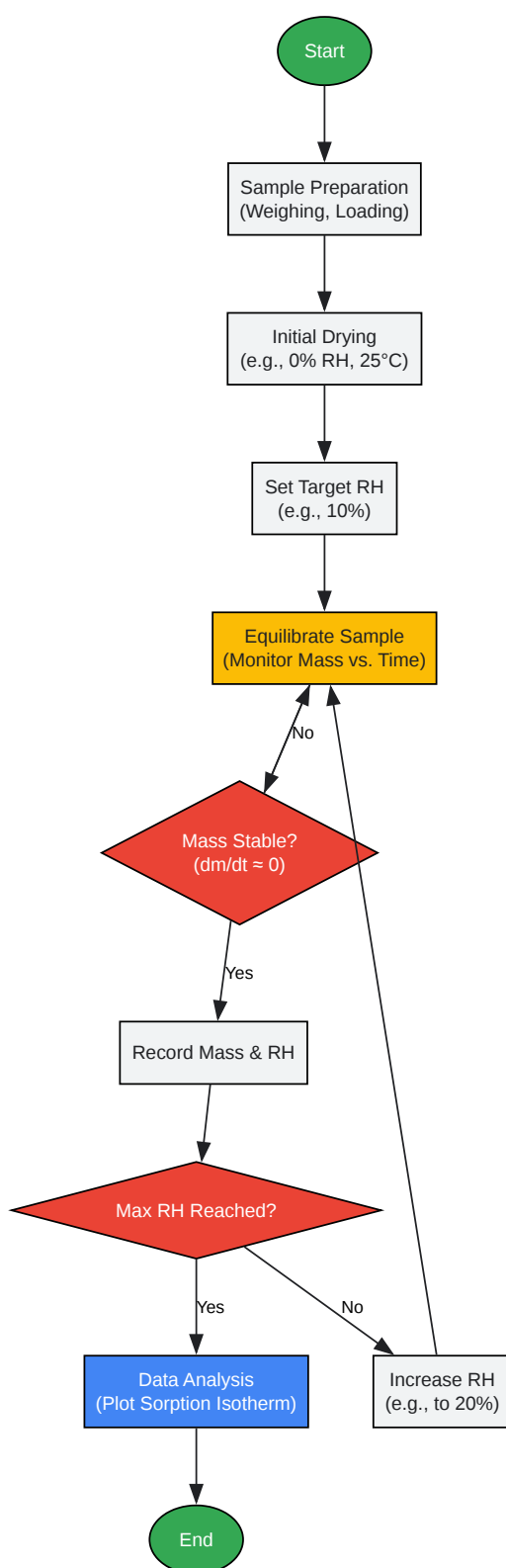


Figure 2: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

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Caption: Figure 2: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

LiCl-H₂O Phase Relationships

The phase diagram of the H₂O-LiCl system illustrates the stability of different solid hydrates as a function of temperature and LiCl concentration.^{[13][15]} The existence of multiple hydrates (LiCl·5H₂O, LiCl·3H₂O, LiCl·2H₂O, and LiCl·H₂O) leads to a complex diagram with several peritectic points, where one solid phase transforms into another solid phase and a liquid phase upon heating.^{[13][15]}

At ambient temperatures, the monohydrate (LiCl·H₂O) is a key stable form.^[23] As temperatures decrease, higher hydrates like the di-, tri-, and pentahydrate become stable phases.^[15] This behavior is crucial for applications involving thermal energy storage, where the hydration and dehydration cycles are harnessed to store and release heat.

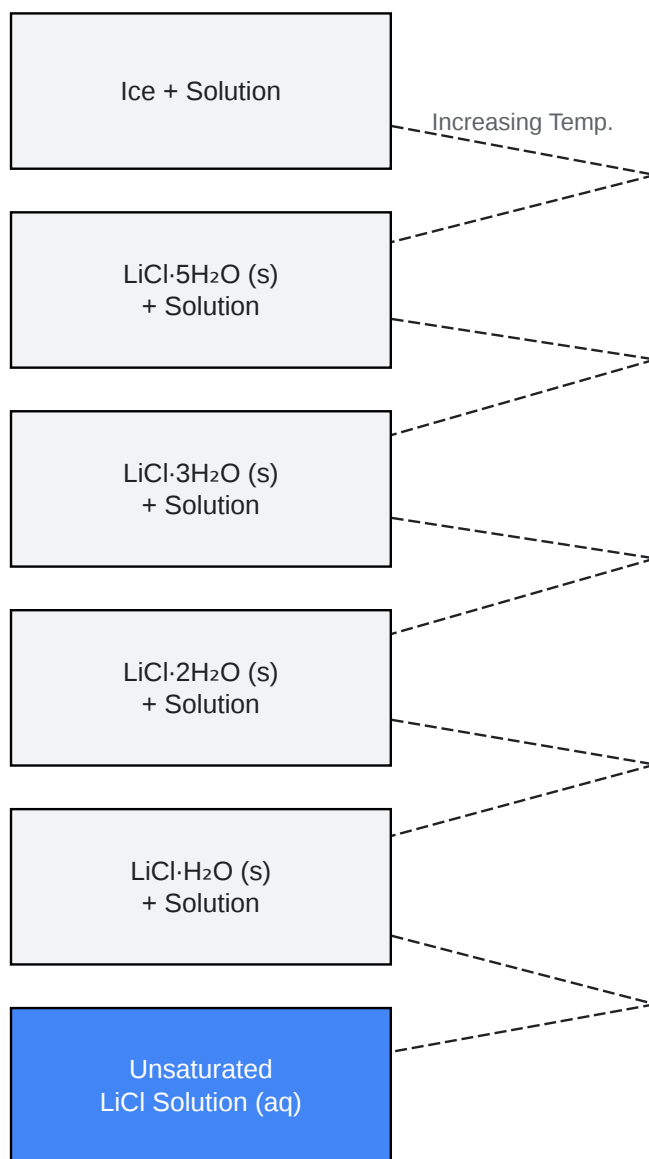


Figure 3: Simplified relationship of LiCl hydrates with increasing concentration/temperature.

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Caption: Figure 3: Simplified relationship of LiCl hydrates with increasing concentration/temperature.

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- To cite this document: BenchChem. [A Technical Guide to the Hygroscopic Nature of Lithium Chloride Hydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090770#hygroscopic-nature-of-lithium-chloride-hydrate>]

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